molecular formula C17H15BrN2O2S3 B241444 N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide

N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide

Cat. No. B241444
M. Wt: 455.4 g/mol
InChI Key: ZFHBDAXLJNZEHL-JWJBIEPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways. This compound has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been reported to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have antibacterial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide in lab experiments is its potential to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound can be used to study the mechanisms of these activities and to develop new drugs for the treatment of various diseases. However, one of the limitations is that the compound may have potential side effects and toxicity, which need to be carefully evaluated.

Future Directions

There are several future directions for the research on N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide. One of the directions is to further investigate the mechanism of action of this compound and to identify its molecular targets. Another direction is to evaluate the potential of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, future research can focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 4-bromoaniline, 2-bromoacetic acid, and thiophene-2-sulfonamide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated under reflux conditions to obtain the desired product.

Scientific Research Applications

N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Product Name

N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide

Molecular Formula

C17H15BrN2O2S3

Molecular Weight

455.4 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C17H15BrN2O2S3/c1-2-3-10-20-15(13-6-8-14(18)9-7-13)12-24-17(20)19-25(21,22)16-5-4-11-23-16/h2-9,11-12H,10H2,1H3/b3-2+,19-17?

InChI Key

ZFHBDAXLJNZEHL-JWJBIEPASA-N

Isomeric SMILES

C/C=C/CN1C(=CSC1=NS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)Br

SMILES

CC=CCN1C(=CSC1=NS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)Br

Canonical SMILES

CC=CCN1C(=CSC1=NS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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